molecular formula C10H7BrN2O4 B3293558 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid CAS No. 885518-65-0

6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid

Cat. No. B3293558
CAS RN: 885518-65-0
M. Wt: 299.08 g/mol
InChI Key: MDBOKBAXVCRVLH-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is a compound with the empirical formula C8H7BrN2O . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications, including use as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazole derivatives, including 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for a similar compound involves the reaction of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate with hydrogen chloride in methanol and water at 60 degrees Celsius for 8 hours .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is based on the indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The compound has substituents at the 6, 4, and 3 positions of the indazole ring, including a bromo group at the 6 position, a methoxycarbonyl group at the 4 position, and a carboxylic acid group at the 3 position .


Chemical Reactions Analysis

Indazole derivatives, including 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Mechanism of Action

While the specific mechanism of action for 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is not mentioned in the retrieved papers, indazole derivatives have been found to exhibit anticancer, antiangiogenic, and antioxidant activities. They can inhibit the viability of human cancer cell lines and proangiogenic cytokines associated with tumor development .

Future Directions

The future research directions for 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid and similar compounds could include further exploration of their medicinal applications, particularly their anticancer, antiangiogenic, and antioxidant activities. Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be a valuable area of research .

properties

IUPAC Name

6-bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(16)5-2-4(11)3-6-7(5)8(9(14)15)13-12-6/h2-3H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBOKBAXVCRVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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